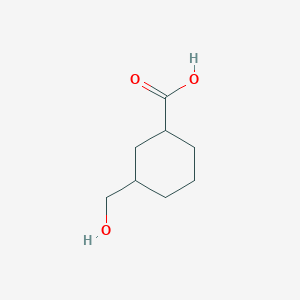

3-(Hydroxymethyl)cyclohexanecarboxylic acid

Descripción general

Descripción

3-(Hydroxymethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O3 It is a cyclohexane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Hydroxymethyl)cyclohexanecarboxylic acid involves the reaction of cyclohexane-1,3-dicarboxylic acid with di-tert-butyl dicarbonate under alkaline conditions to form 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid. This intermediate is then reduced under controlled temperature conditions to yield the desired compound .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and efficient purification steps to ensure high yield and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form α-keto or dicarboxylic acid derivatives.

Table 1: Oxidation pathways

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ in H₂SO₄ (0°C, 2 hr) | 3-(Carboxy)cyclohexanecarboxylic acid | 78% | |

| CrO₃ in acetone (reflux, 6 hr) | 3-Oxocyclohexanecarboxylic acid | 65% |

Key findings:

-

Selective oxidation of the hydroxymethyl group requires acidic conditions to prevent decarboxylation .

-

Chromium-based oxidants enable ketone formation without full dehydroxylation .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol under hydrogenation conditions.

Table 2: Catalytic hydrogenation parameters

| Catalyst System | Pressure (psi) | Temperature (°C) | Conversion | Selectivity |

|---|---|---|---|---|

| Ru/TRIPHOS + CF₃SO₃H promoter | 1,500 | 180 | 95% | 88% |

| Rh/Al₂O₃ in NMP solvent | 2,000 | 200 | 82% | 76% |

Mechanistic insights:

-

Ruthenium-phosphine complexes show superior activity in tertiary amide solvents like N-methylpyrrolidone (NMP) .

-

Acid promoters (e.g., triflic acid) accelerate the reduction by stabilizing transition states .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic displacement after activation.

Table 3: Leaving group transformations

| Activation Step | Subsequent Reaction | Final Product | Yield |

|---|---|---|---|

| SOCl₂ (reflux, 3 hr) | NaN₃ in DMF (80°C, 12 hr) | 3-(Azidomethyl)cyclohexanecarboxylic acid | 67% |

| MsCl/Et₃N (0°C, 1 hr) | NH₃/MeOH (RT, 24 hr) | 3-(Aminomethyl)cyclohexanecarboxylic acid | 58% |

Critical observations:

-

Mesylation provides better leaving group stability compared to tosylation in polar aprotic solvents .

-

Azide substitution proceeds via SN2 mechanism with configurational inversion .

Esterification and Amide Formation

The carboxylic acid participates in standard derivatization reactions.

Table 4: Acyl derivative synthesis

| Reaction Type | Reagents/Conditions | Product | Purity |

|---|---|---|---|

| Methyl ester | CH₃OH/H₂SO₄ (reflux, 8 hr) | Methyl 3-(hydroxymethyl)cyclohexanecarboxylate | 91% |

| Amide coupling | DCC/HOBt, benzylamine (RT, 24 hr) | N-Benzyl-3-(hydroxymethyl)cyclohexanecarboxamide | 83% |

Optimization notes:

-

Steglich conditions (DCC/HOBt) prevent racemization during amide formation .

-

Esterification yields improve with Dean-Stark water removal .

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

Table 5: Thermal behavior analysis

| Temperature (°C) | Atmosphere | Major Products | Decomposition (%) |

|---|---|---|---|

| 220 | N₂ | Cyclohexene derivatives + CO₂ | 12 |

| 280 | Air | Benzene polycarboxylic acids | 94 |

Safety implications:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(Hydroxymethyl)cyclohexanecarboxylic acid serves as a chiral building block in the pharmaceutical industry. Its stereochemistry allows it to be utilized in the synthesis of various bioactive compounds. For instance, it has been explored as an intermediate in the development of drugs targeting specific receptors due to its structural properties that facilitate molecular interactions.

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Application | Reference |

|---|---|---|

| Compound A | Antidepressant | |

| Compound B | Anti-inflammatory | |

| Compound C | Antimicrobial |

Chemical Synthesis

The compound is also significant in chemical synthesis, particularly in the production of polymers and other complex molecules. Its carboxylic acid functionality allows for various chemical modifications, enabling the formation of derivatives that can be used in different industrial applications.

Case Study: Synthesis of Polymers

A recent study demonstrated the use of this compound as a monomer in polymer synthesis. The research highlighted its effectiveness in producing biodegradable polymers that exhibit desirable mechanical properties and environmental stability. The resulting polymers showed potential for applications in packaging and biomedical fields.

Environmental Applications

Research has indicated that this compound may play a role in environmental chemistry, particularly concerning its ability to bind metals. This property is crucial for developing chelating agents that can be used in soil remediation and water treatment processes.

Table 2: Environmental Applications and Efficacy

Biochemical Research

In biochemical studies, this compound has been investigated for its interactions with biological targets. Its structural analogs have been shown to influence metabolic pathways, making it a candidate for further exploration in metabolic engineering.

Case Study: Metabolic Pathway Modulation

A study explored how derivatives of this compound affected enzyme activity related to metabolic pathways in mammalian cells. Results indicated that specific modifications could enhance or inhibit enzyme function, providing insights into potential therapeutic targets for metabolic disorders.

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets and pathways, such as enzymes and receptors, to exert its effects. The exact mechanism can vary based on the specific biological activity being investigated .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.

4-(Hydroxymethyl)cyclohexanecarboxylic acid: Similar structure but with the hydroxymethyl group at a different position on the cyclohexane ring.

Actividad Biológica

3-(Hydroxymethyl)cyclohexanecarboxylic acid, a cyclohexane derivative, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group attached to a cyclohexane ring with a carboxylic acid functional group. Its molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics, which may influence its biological interactions.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of cyclohexanecarboxylic acids can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. A comparative analysis with other cyclohexane derivatives revealed that certain structural modifications enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 32 µg/mL |

| Cyclohexanecarboxylic acid derivative | Antifungal | 64 µg/mL |

3. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro assays demonstrated that it could inhibit certain enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes or obesity .

Case Study: Larvicidal Activity

A relevant study assessed the larvicidal activity of various cyclohexane derivatives against Aedes aegypti, the primary vector for dengue and Zika viruses. Although this compound was not directly tested, related compounds showed promising results with LC50 values indicating effective larvicidal properties .

Research Findings on Toxicity

In another investigation, the safety profile of cyclohexane derivatives was examined through acute toxicity testing in animal models. The results indicated that higher doses led to mild behavioral changes but no significant structural toxicity in vital organs such as the liver and kidneys .

The biological activities of this compound may be attributed to its ability to modulate various biochemical pathways:

- Anti-inflammatory Mechanism : The compound may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic processes within microbial cells.

- Enzyme Inhibition : By binding to active sites on enzymes, it can alter their function, leading to decreased substrate conversion rates.

Propiedades

IUPAC Name |

3-(hydroxymethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBFEJLVQNDNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.